Kallidin

Descripción general

Descripción

Synthesis Analysis

The synthesis of kallidin involves the action of tissue kallikreins on kininogen substrates. Tissue kallikreins are serine proteases that share significant sequence homology and are localized in the same chromosomal locus. They are widely discovered in various tissues and are involved in numerous pathophysiological processes including the regulation of oxidative stress, inflammation, apoptosis, fibrosis, and promotion of angiogenesis and neurogenesis (Wei et al., 2018).

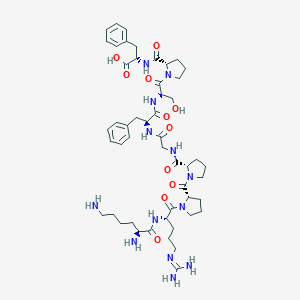

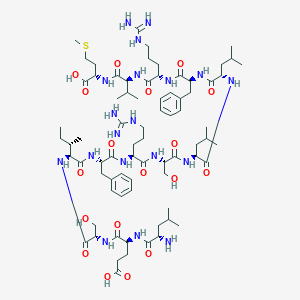

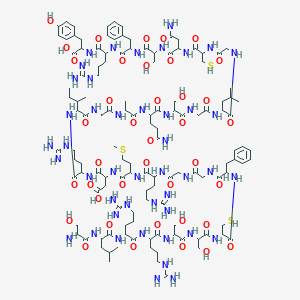

Molecular Structure Analysis

The molecular structure of this compound, as part of the kallikrein kinin system (KKS), is characterized by its serine protease nature, which is involved in the production of kinins, mainly bradykinin and Lys-bradykinin (this compound). These molecules contribute to various physiological functions, including inflammation and blood pressure control. Structural data reveal insights into zymogen activation and substrate recognition, particularly focusing on plasma kallikrein and tissue kallikrein cleavage of kininogens (Pathak et al., 2013).

Aplicaciones Científicas De Investigación

Regulación de la Presión Arterial

El sistema de calicreína-cinina (KKS), incluido Kallidin, juega un papel crucial en la regulación de la presión arterial . Está involucrado en la vasodilatación, lo que ayuda a disminuir la presión arterial. Esto hace que this compound sea un objetivo potencial para el desarrollo de medicamentos para la hipertensión.

Control de la Inflamación

This compound también está involucrado en el control de la inflamación . Puede inducir diversas manifestaciones inflamatorias como edema, dolor y aumento del flujo sanguíneo local . Esto sugiere que this compound podría ser un objetivo para los medicamentos antiinflamatorios.

Hemostasia

El sistema de calicreína-cinina (KKS), incluido this compound, es conocido por sus efectos en la hemostasia . La hemostasia es el proceso que hace que el sangrado se detenga e involucra la coagulación de la sangre y la formación de coágulos. Esto hace que this compound sea un objetivo potencial para los medicamentos relacionados con los trastornos de la coagulación sanguínea.

Función Renal

This compound juega un papel en la función renal . Está involucrado en la regulación del flujo sanguíneo renal y la tasa de filtración glomerular. Esto sugiere que this compound podría ser un objetivo para los medicamentos relacionados con las enfermedades renales.

Tromboprofilaxis

El sistema de calicreína-cinina (KKS), incluido this compound, se está explorando por su potencial en tromboprofilaxis . La tromboprofilaxis es la prevención de coágulos sanguíneos. Uno de los nuevos candidatos a fármacos prometedores en desarrollo clínico es el inhibidor de la fase de contacto de ixodes ricinus para la tromboprofilaxis .

Tratamiento de la Retinopatía Diabética

El sistema de calicreína-cinina (KKS), incluido this compound, se está explorando por su potencial en el tratamiento de la retinopatía diabética . La retinopatía diabética es una complicación de la diabetes que afecta a los ojos. Dos nuevos candidatos a fármacos prometedores en desarrollo clínico son RZ402 y THR-149 para el tratamiento del edema macular diabético .

Biomarcadores de Trastornos Mediados por Cininas

Los biomarcadores de trastornos mediados por cininas, que con frecuencia implican edemas, incluyen el consumo de cininógeno(s), la actividad de calicreína plasmática y la detección de metabolitos de cininas circulantes como los fragmentos BK 1–5 y BK 2–9<a aria-label="2: " data-citationid="5bc999b3-a86e-b8da-5100-759f3cf8cbd3-44" h="

Mecanismo De Acción

Target of Action

Kallidin is a bioactive kinin that is part of the kallikrein-kinin system (KKS) . The primary targets of this compound are the bradykinin B1 receptor (B1R) and the bradykinin B2 receptor (B2R) . These receptors are involved in various physiological processes such as blood pressure regulation, inflammation, and renal function .

Mode of Action

This compound is produced from kininogen substrates by the action of plasma and tissue kallikreins . Once formed, this compound can be converted to bradykinin by the aminopeptidase enzyme . The active kinin, whether it’s this compound or its derivative bradykinin, interacts with the B1R and B2R . The effects of these interactions are mediated by these receptors, with B2R being constitutively expressed and B1R being inducible during immunopathology .

Biochemical Pathways

The KKS, of which this compound is a part, is involved in a number of crucial physiological processes. These include blood pressure maintenance, hemostasis, inflammation, and renal function . The activation of the KKS, which includes the formation of this compound, can lead to vascular effects (vasodilation, increased microvascular permeability), inflammatory manifestations (edema, pain, increased local blood flow), smooth muscle contraction, and epithelial cell stimulation .

Pharmacokinetics

It is known that this compound is a short-lived peptide , suggesting that it is rapidly metabolized and excreted

Result of Action

The interaction of this compound with its targets leads to a range of molecular and cellular effects. These include vasodilation, increased microvascular permeability, inflammation, and pain . These effects are mediated through the activation of signaling molecules like protein kinase C and phospholipases, and secondary messengers like inositol-1,4,5,-triphosphate, diacylglycerol, calcium, and arachidonic acid .

Action Environment

Environmental factors can influence the action of this compound. For instance, certain environmental contaminants, such as small molecular organic chemicals, engineered nanoparticles, and atmospheric fine particulate matter, can directly interact with the KKS, causing the autoactivation of the Hageman factor XII (FXII), the subsequent cascade cleavage of the plasma prekallikrein (PPK), and high molecular kininogen (HK) . This interaction can lead to downstream hematological effects and other related toxicities .

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H85N17O12/c57-24-8-7-18-36(58)46(76)67-37(19-9-25-63-55(59)60)51(81)73-29-13-23-44(73)53(83)72-28-11-21-42(72)49(79)65-32-45(75)66-39(30-34-14-3-1-4-15-34)47(77)70-41(33-74)52(82)71-27-12-22-43(71)50(80)69-40(31-35-16-5-2-6-17-35)48(78)68-38(54(84)85)20-10-26-64-56(61)62/h1-6,14-17,36-44,74H,7-13,18-33,57-58H2,(H,65,79)(H,66,75)(H,67,76)(H,68,78)(H,69,80)(H,70,77)(H,84,85)(H4,59,60,63)(H4,61,62,64)/t36-,37-,38-,39-,40-,41-,42-,43-,44-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSKZKQBTVLYEQ-FSLKYBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H85N17O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40895018 | |

| Record name | Kallidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40895018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1188.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

342-10-9 | |

| Record name | Kallidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000342109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kallidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40895018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bradykinin, N2-l-lysyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.853 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-substance P](/img/structure/B13193.png)

![(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]hexanoic acid](/img/structure/B13218.png)

![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-carbamimidamidopentanoic acid](/img/structure/B13250.png)